Cas no 1567951-60-3 ((2S)-2-aminopropyl3-(dimethylamino)propylmethylamine)

(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine Chemical and Physical Properties
Names and Identifiers
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- [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine
- (2S)-2-aminopropyl3-(dimethylamino)propylmethylamine
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- MDL: MFCD26041748
- Inchi: 1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1
- InChI Key: NJSXCYXLIKUBNX-VIFPVBQESA-N
- SMILES: C(N(CCCN(C)C)C)[C@@H](N)C
(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-298645-0.05g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95.0% | 0.05g |
$282.0 | 2025-03-19 | |
Enamine | EN300-298645-0.25g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95.0% | 0.25g |
$601.0 | 2025-03-19 | |
Enamine | EN300-298645-2.5g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-298645-1g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 1g |
$1214.0 | 2023-09-06 | |
1PlusChem | 1P01B5G8-10g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 10g |
$6515.00 | 2024-06-20 | |
1PlusChem | 1P01B5G8-1g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 1g |
$1384.00 | 2025-03-19 | |
1PlusChem | 1P01B5G8-250mg |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 250mg |
$703.00 | 2025-03-19 | |
A2B Chem LLC | AV99096-50mg |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 50mg |
$332.00 | 2024-04-20 | |
Ambeed | A1089038-1g |
[(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95% | 1g |
$870.0 | 2024-04-23 | |
Enamine | EN300-298645-5.0g |
[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine |
1567951-60-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
(2S)-2-aminopropyl3-(dimethylamino)propylmethylamine Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on (2S)-2-aminopropyl3-(dimethylamino)propylmethylamine
Introduction to (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine (CAS No. 1567951-60-3)
Chemical Overview and Structure
(2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine, with the CAS registry number 1567951-60-3, is a complex organic compound that belongs to the class of tertiary amines. Its molecular structure consists of a central nitrogen atom bonded to three different alkyl groups, making it a versatile compound with potential applications in various fields. The compound's stereochemistry is defined by the (2S) configuration, which refers to the spatial arrangement of atoms around the chiral center at position 2 of the amino group. This stereochemistry plays a crucial role in determining the compound's physical and chemical properties, as well as its interactions with other molecules.
Synthesis and Production
The synthesis of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine involves a series of carefully controlled reactions, often utilizing chiral resolution techniques to achieve the desired stereochemistry. Recent advancements in asymmetric synthesis have enabled more efficient and environmentally friendly production methods, reducing waste and improving yield. The compound is typically produced through nucleophilic substitution or alkylation reactions, where precise control over reaction conditions ensures the formation of the desired product.
Applications in Pharmaceutical Research
One of the most promising areas of application for (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine is in pharmaceutical research. Due to its unique structure and stereochemistry, this compound has shown potential as a building block for drug development. Recent studies have explored its use as a chiral auxiliary in asymmetric catalysis, where it facilitates the formation of enantiomerically enriched compounds—a critical requirement for many pharmaceutical agents.
Additionally, this compound has been investigated for its ability to act as a ligand in metalloenzyme mimics, potentially leading to novel catalysts for organic synthesis. Its role in peptide synthesis has also been explored, where it serves as an effective reagent for forming amide bonds under mild conditions.
Biological Activity and Toxicology
Understanding the biological activity and toxicity of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine is essential for its safe application in various industries. Recent toxicological studies have focused on assessing its acute and chronic toxicity profiles, particularly in relation to its potential use in pharmaceuticals. These studies have revealed that while the compound exhibits low toxicity at therapeutic doses, prolonged exposure may lead to cumulative effects that require further investigation.
Moreover, research into its pharmacokinetics has provided valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are critical for optimizing drug delivery systems and ensuring patient safety.
Environmental Impact and Sustainability
The environmental impact of (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine has become an area of growing interest, particularly as industries strive to adopt more sustainable practices. Recent studies have evaluated its biodegradability under various environmental conditions, with promising results indicating that it can be effectively degraded by microbial communities under aerobic conditions.
In addition, efforts are being made to develop greener synthesis pathways for this compound, reducing reliance on hazardous reagents and minimizing waste generation. These advancements align with global sustainability goals and contribute to a more eco-friendly chemical industry.
Future Prospects and Research Directions
The future prospects for (2S)-2-Aminopropyl 3-(Dimethylamino)propylmethylamine are highly promising, driven by ongoing research into its diverse applications. Current research directions include exploring its potential as a chiral catalyst in organic synthesis, investigating its role in enzyme inhibition studies, and developing novel drug delivery systems utilizing its unique properties.
Furthermore, collaborations between academic institutions and industry leaders are expected to accelerate innovation in this field, leading to breakthroughs that could redefine its role in modern chemistry and pharmacology.
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